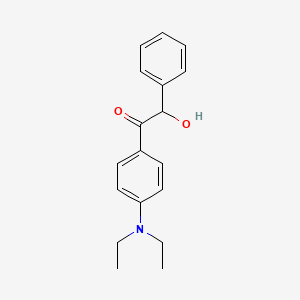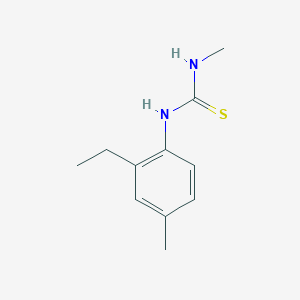![molecular formula C19H43N3O B14513237 1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol CAS No. 63119-20-0](/img/structure/B14513237.png)
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol is an organic compound that belongs to the class of alcohols and amines It is characterized by the presence of a hydroxyl group (-OH) and multiple amine groups (-NH2) attached to a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol typically involves the reaction of dodecylamine with ethylene oxide, followed by further reaction with propylene oxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalysts: Acidic or basic catalysts to enhance the reaction rate.
Solvents: Organic solvents such as ethanol or methanol to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Dodecylamine, ethylene oxide, and propylene oxide.
Reaction Vessels: Stainless steel reactors to withstand the reaction conditions.
Purification: Distillation or crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution reactions.
Major Products
Oxidation: Formation of dodecanal or dodecanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or esters.
Wissenschaftliche Forschungsanwendungen
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dodecylamino)ethanol: Similar structure but lacks the additional amine groups.
2-(Dimethylamino)ethanol: Contains a dimethylamino group instead of the dodecylamino group.
Ethanolamine: A simpler structure with only one amine group and a shorter aliphatic chain.
Uniqueness
1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol is unique due to its multiple amine groups and long aliphatic chain, which confer distinct amphiphilic properties. These properties make it particularly effective as a surfactant and antimicrobial agent, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
63119-20-0 |
|---|---|
Molekularformel |
C19H43N3O |
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
1-[2-[2-(dodecylamino)ethylamino]propylamino]ethanol |
InChI |
InChI=1S/C19H43N3O/c1-4-5-6-7-8-9-10-11-12-13-14-20-15-16-21-18(2)17-22-19(3)23/h18-23H,4-17H2,1-3H3 |
InChI-Schlüssel |
AEIKSBRUDBIITJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCCNC(C)CNC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
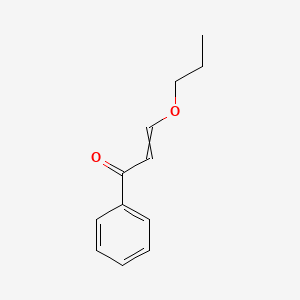
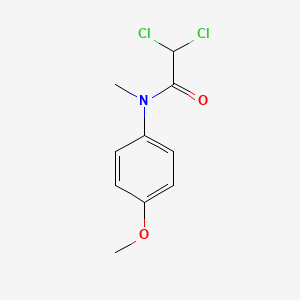
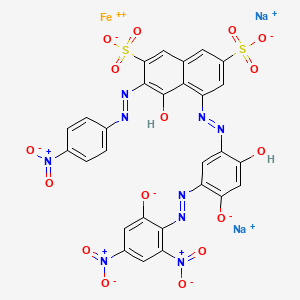
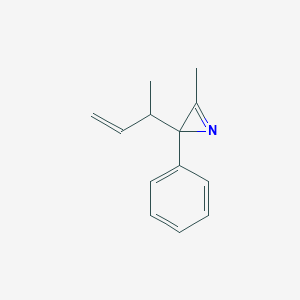
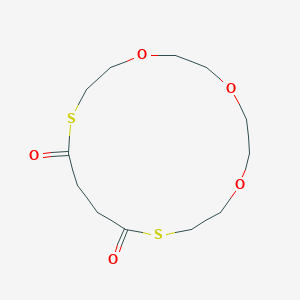
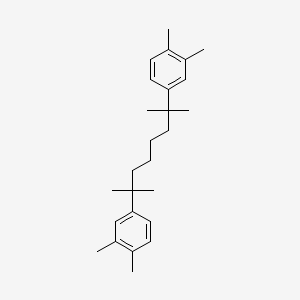
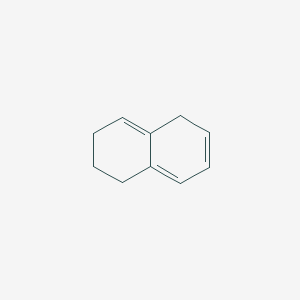
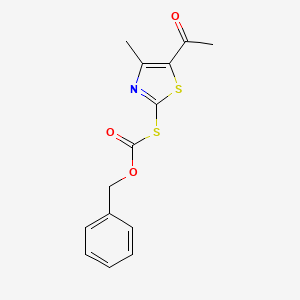


![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
